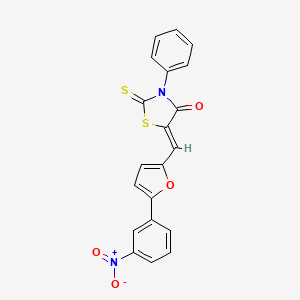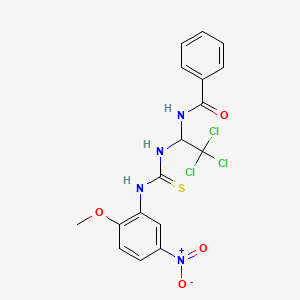![molecular formula C21H19N3O B11705175 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide CAS No. 293765-30-7](/img/structure/B11705175.png)
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE is a synthetic organic compound known for its unique structural properties. It is characterized by the presence of a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, attached to a phenyl ring. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the diazenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions are crucial for its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Sudan IV: A similar compound used as a dye with a comparable diazenyl structure.
4-[(E)-Phenyldiazenyl]phenyl methacrylate: Another compound with a diazenyl group used in polymer chemistry.
Uniqueness
N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
293765-30-7 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19N3O/c1-15-8-6-7-11-20(15)24-23-18-12-13-19(16(2)14-18)22-21(25)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,22,25) |
InChI Key |
GLERRXAHDZJSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B11705103.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11705107.png)
![4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11705108.png)
![1,5-dimethyl-4-({(E)-[5-(2-methylphenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705110.png)
![3-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11705111.png)

![6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B11705121.png)
![4-iodo-1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11705131.png)
![(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705150.png)
![(2E)-5-(2-nitrobenzyl)-2-[(2Z)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11705156.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11705167.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-nitrofuran-2-yl)prop-2-enenitrile](/img/structure/B11705178.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate](/img/structure/B11705185.png)
